molecular formula C22H23NO2S B11348438 N-(4-methylphenyl)-4-(propan-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide

N-(4-methylphenyl)-4-(propan-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11348438
M. Wt: 365.5 g/mol
InChI Key: POPLYGVPDALNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHYLPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with various substituents, including a thiophene ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the benzamide core and the introduction of substituents. Common synthetic routes may include:

    Formation of Benzamide Core: This can be achieved through the reaction of aniline derivatives with benzoyl chloride under basic conditions.

    Introduction of Substituents: The thiophene ring and other substituents can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific interactions with molecular targets. This may involve binding to specific proteins or enzymes, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzamides with different substituents, such as:

  • N-(4-METHYLPHENYL)-4-(METHOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • N-(4-METHYLPHENYL)-4-(ETHOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE

Uniqueness

The uniqueness of N-(4-METHYLPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other benzamides.

Properties

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-(4-methylphenyl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C22H23NO2S/c1-16(2)25-20-12-8-18(9-13-20)22(24)23(15-21-5-4-14-26-21)19-10-6-17(3)7-11-19/h4-14,16H,15H2,1-3H3

InChI Key

POPLYGVPDALNJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.